(3,3,3-Trifluoropropyl)boronic acid

描述

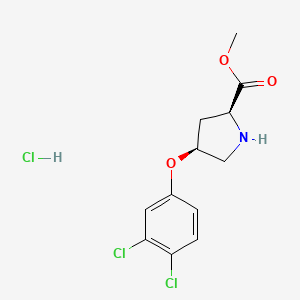

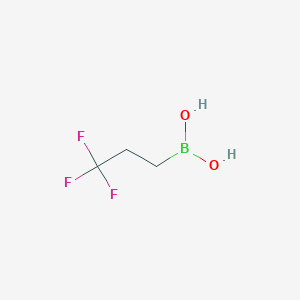

“(3,3,3-Trifluoropropyl)boronic acid” is a chemical compound with the CAS Number: 674-55-5 . It has a molecular weight of 141.89 . The IUPAC name for this compound is 3,3,3-trifluoropropylboronic acid .

Molecular Structure Analysis

The InChI code for “(3,3,3-Trifluoropropyl)boronic acid” is 1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms.

Chemical Reactions Analysis

Boronic acids, including “(3,3,3-Trifluoropropyl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be utilized in various sensing applications .

Physical And Chemical Properties Analysis

“(3,3,3-Trifluoropropyl)boronic acid” is a white solid . It should be stored at temperatures between 0-8°C .

科学研究应用

Medicinal Chemistry

Boronic acids, including (3,3,3-Trifluoropropyl)boronic acid, have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This has led to broad applications in medicinal chemistry .

Enzyme Inhibitors

Peptide boronic acids, such as (3,3,3-Trifluoropropyl)boronic acid, have been used in the identification of covalent reversible enzyme inhibitors . These inhibitors can bind to enzymes and reduce their activity, which can be useful in the treatment of various diseases .

Glycan Recognition and Detection

(3,3,3-Trifluoropropyl)boronic acid has been used for the recognition and detection of glycans on proteins or cancer cell surfaces . This can help in the early detection of cancer and other diseases .

siRNA Delivery

(3,3,3-Trifluoropropyl)boronic acid has been used in the delivery of siRNAs . siRNAs are small interfering RNAs that can silence the expression of specific genes, and they have potential therapeutic applications .

pH Responsive Devices

(3,3,3-Trifluoropropyl)boronic acid has been used in the development of pH responsive devices . These devices can respond to changes in pH, which can be useful in various fields such as environmental monitoring and healthcare .

RNA or Bacterial Surface Recognition

(3,3,3-Trifluoropropyl)boronic acid has been used for the recognition of RNA or bacterial surfaces . This can help in the study of RNA structures and functions, as well as in the detection and treatment of bacterial infections .

Peptide Cyclization and Modifications

Boronic acid-mediated peptide cyclization and peptide modifications have been facilitated by (3,3,3-Trifluoropropyl)boronic acid . This has paved the way for developing a growing number of peptide boronic acids .

Chemical Synthesis

The facile chemical synthesis of peptide boronic acids, including (3,3,3-Trifluoropropyl)boronic acid, has been reported . This has expanded the toolbox of synthetic chemists and enabled the exploration of new chemical spaces .

安全和危害

The safety information for “(3,3,3-Trifluoropropyl)boronic acid” indicates that it may be harmful if swallowed, and it may cause eye irritation . The compound is classified under the GHS07 hazard class . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of water in case of skin contact .

未来方向

The use of boronic acids, including “(3,3,3-Trifluoropropyl)boronic acid”, is increasing in diverse areas of research . They are being used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of boronic acids lies in further exploring these applications and developing new ones.

作用机制

Target of Action

(3,3,3-Trifluoropropyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like (3,3,3-Trifluoropropyl)boronic acid) transfers an organic group to a metal . This is a key step in the Suzuki-Miyaura coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which (3,3,3-Trifluoropropyl)boronic acid plays a crucial role, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Result of Action

The result of the action of (3,3,3-Trifluoropropyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3,3,3-Trifluoropropyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed in a basic aqueous environment . The reaction may also be influenced by the presence of other substances in the reaction mixture .

属性

IUPAC Name |

3,3,3-trifluoropropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWFGWPBMSKDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281856 | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

674-55-5 | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)